(4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid
Description
(4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid is a cyclohexane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position of the cyclohexane ring and an acetic acid moiety linked via an amino group. Its molecular structure enables versatile applications in organic synthesis, particularly as a building block for pharmaceuticals and enzyme inhibitors. For instance, it serves as a precursor in synthesizing β-lactamase inhibitors, where its Boc group facilitates selective deprotection during multi-step reactions . The compound exists in cis and trans stereoisomeric forms, which influence its reactivity and physical properties .
Properties
IUPAC Name |
2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-10-6-4-9(5-7-10)14-8-11(16)17/h9-10,14H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZRSCYAPRHDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Amino Acetic Acid Moiety: The protected cyclohexylamine is then reacted with bromoacetic acid or its derivatives under basic conditions to form the amino acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid undergoes several types of chemical reactions:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Various substituted products depending on the nucleophile used.
Oxidized and Reduced Products: Depending on the specific reaction conditions.
Scientific Research Applications
(4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variants and Stereoisomers
a) Cis- and Trans-Isomers
The stereochemistry of the cyclohexane ring significantly impacts molecular conformation and reactivity. For example:
- Trans-1-(tert-Butyloxycarbonylamino)-cyclohex-4-yl-acetic acid: This isomer exhibits enhanced crystallinity compared to the cis form, as demonstrated in single-crystal X-ray studies . The trans configuration reduces steric hindrance between the Boc group and the acetic acid moiety, improving stability in coupling reactions .
- Cis-4-tert-Butoxycarbonylaminocyclohexylacetic acid: The cis isomer is more soluble in polar solvents due to its compact structure, making it preferable for solution-phase synthesis .
b) Ethyl-Substituted Analogue
[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid (CAS 1353945-98-8) introduces an ethyl group on the amino linker, increasing lipophilicity (logP ~2.5) compared to the parent compound. This modification enhances membrane permeability, making it suitable for drug delivery studies .
c) Aromatic Derivatives
TERT-BUTOXYCARBONYLAMINO-P-TOLYL-ACETIC ACID (CAS 28044-77-1) replaces the cyclohexane ring with a p-tolyl group. The aromatic system alters electronic properties, increasing acidity (pKa ~3.8 vs. ~4.2 for the parent compound) and enabling π-π stacking in supramolecular chemistry .
Physicochemical Properties
Biological Activity
(4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid, often referred to as a cyclohexyl derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group attached to a cyclohexylamine structure, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that (4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid exhibits various biological activities, primarily through its interactions with enzymes and receptors. These interactions can lead to modulation of biochemical pathways relevant in therapeutic contexts.
The mechanism involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. This can result in alterations in metabolic processes or signal transduction pathways. The unique structural features of this compound contribute to its distinct biological properties compared to similar compounds.
In Vitro Studies
In vitro studies have shown that (4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid can inhibit specific enzyme activities. For instance, it has been tested for its ability to inhibit topoisomerase I activity in E. coli, demonstrating significant inhibition at certain concentrations.
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| (4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid | Topoisomerase I E. coli | 25 | 50% inhibition |
| Control | Topoisomerase I E. coli | - | No inhibition |
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties against various strains, including E. coli and Bacillus subtilis. The compound exhibited promising results, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent.
- Analgesic Properties : In another study, the compound was tested for analgesic effects in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting potential applications in pain management.
Comparative Analysis with Similar Compounds
When compared to other cyclohexyl derivatives, (4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid shows enhanced selectivity towards certain biological targets.
| Compound | Biological Activity | Selectivity |
|---|---|---|
| (4-tert-Butoxycarbonylamino-cyclohexylamino)-acetic acid | Antibacterial, Analgesic | High |
| N-Cyclopropyl-N-(4-methylamino-cyclohexyl)-acetamide | Antimicrobial | Moderate |
| N-Isopropyl-N-(2-methylamino-cyclohexyl)-acetamide | Antifungal | Low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
